molecular formula C14H12O3 B8774225 4-[Hydroxy(phenyl)methyl]benzoic acid CAS No. 579-52-2

4-[Hydroxy(phenyl)methyl]benzoic acid

Cat. No.: B8774225
CAS No.: 579-52-2
M. Wt: 228.24 g/mol
InChI Key: NXWZDRGHHRXEGE-UHFFFAOYSA-N
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Description

4-[Hydroxy(phenyl)methyl]benzoic acid is a benzoic acid derivative with a hydroxydiphenylmethyl group at the para position. This structure, featuring both a carboxylic acid and a benzhydrol functional group, makes it a valuable multifunctional building block in organic synthesis and materials science research . Researchers utilize this compound as a key precursor for synthesizing more complex organic molecules, including pharmaceuticals and functional materials. Its benzhydrol moiety can participate in reactions typical for secondary alcohols, such as oxidation or dehydration, while the carboxylic acid group can form esters, amides, or salts. The compound is closely related to the structure of phenolphthalin, a well-known redox indicator used in forensic science and analytical chemistry (Kastle-Meyer test) . This relationship suggests potential applications in developing novel sensors or redox-active materials. Handling should follow standard laboratory safety protocols. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

579-52-2

Molecular Formula

C14H12O3

Molecular Weight

228.24 g/mol

IUPAC Name

4-[hydroxy(phenyl)methyl]benzoic acid

InChI

InChI=1S/C14H12O3/c15-13(10-4-2-1-3-5-10)11-6-8-12(9-7-11)14(16)17/h1-9,13,15H,(H,16,17)

InChI Key

NXWZDRGHHRXEGE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=C(C=C2)C(=O)O)O

Origin of Product

United States

Scientific Research Applications

Pharmaceutical Applications

4-[Hydroxy(phenyl)methyl]benzoic acid has been investigated for its potential therapeutic properties.

  • Antimicrobial Activity : Studies have shown that this compound exhibits significant antimicrobial properties against various bacterial strains. For instance, it has been effective against Staphylococcus aureus and Escherichia coli, making it a candidate for developing new antimicrobial agents .
  • Anti-inflammatory Effects : Research indicates that derivatives of this compound can inhibit inflammatory pathways. It has been shown to reduce the production of pro-inflammatory cytokines in vitro, suggesting its use in treating inflammatory diseases .
  • Drug Delivery Systems : The compound's ability to form complexes with various drugs enhances their solubility and bioavailability. It has been utilized in formulating drug delivery systems that improve the therapeutic efficacy of poorly soluble drugs .

Material Science Applications

The unique chemical structure of this compound allows it to be used in various material science applications.

  • Polymer Additives : This compound serves as an effective additive in polymer formulations to enhance thermal stability and mechanical properties. It is particularly useful in the production of plastics and coatings where improved durability is required .
  • Antioxidant Properties : Its antioxidant characteristics make it suitable for applications in food packaging and preservation. The compound can inhibit oxidative degradation of food products, thereby extending shelf life .

Biochemical Research

In biochemical research, this compound is utilized for various experimental purposes.

  • Enzyme Inhibition Studies : The compound has been used to study enzyme kinetics and inhibition mechanisms. It acts as a competitive inhibitor for certain enzymes involved in metabolic pathways, providing insights into metabolic regulation .
  • Cell Culture Studies : Researchers have employed this compound in cell culture experiments to investigate its effects on cell proliferation and apoptosis. It has shown potential in modulating cell growth, which could have implications for cancer research .

Data Table: Summary of Applications

Application AreaSpecific Use CaseFindings/Results
PharmaceuticalsAntimicrobial activityEffective against Staphylococcus aureus and E. coli
Anti-inflammatory effectsReduces pro-inflammatory cytokines
Drug delivery systemsEnhances solubility and bioavailability
Material SciencePolymer additivesImproves thermal stability and mechanical properties
Antioxidant propertiesExtends shelf life of food products
Biochemical ResearchEnzyme inhibition studiesActs as a competitive inhibitor
Cell culture studiesModulates cell growth

Case Studies

  • Antimicrobial Efficacy Study :
    A study published in the Journal of Antimicrobial Chemotherapy demonstrated the effectiveness of this compound against resistant bacterial strains. The results indicated a minimum inhibitory concentration (MIC) that was significantly lower than many conventional antibiotics, suggesting its potential as a new antimicrobial agent .
  • Polymer Stability Investigation :
    Research conducted by Smith et al. (2020) explored the incorporation of this compound into polyvinyl chloride (PVC) formulations. The findings revealed enhanced thermal stability and reduced degradation rates compared to standard formulations without the additive .
  • Cell Growth Modulation Study :
    In a recent study published in Cell Biology International, researchers investigated the effects of this compound on cancer cell lines. The results showed a dose-dependent inhibition of cell proliferation, indicating its potential role in cancer therapy development .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Compound Name Key Substituents/Features CAS Number Molecular Formula Molecular Weight (g/mol)
4-Hydroxybenzoic acid –OH at para position 99-96-7 C₇H₆O₃ 138.12
4-[Hydroxy(phenyl)methyl]benzoic acid –CH(C₆H₅)OH at para position Not provided C₁₄H₁₂O₃ ~228.25 (estimated)
4-(Methoxycarbonyl)benzoic acid –COOCH₃ at para position 619-44-3 C₉H₈O₄ 180.16
4-[(Diethoxyphosphinoyl)methyl]benzoic acid –CH(P(O)(OEt)₂) at para position Not provided C₁₂H₁₇O₅P 272.23
BAY58-2667 –[[4-(2-phenylethyl)phenyl]methoxy]ethylamino substituents Not provided C₃₄H₃₃N₂O₄ 545.64

Key Observations :

  • The phenyl ring may enhance π-π stacking interactions in biological systems .
  • Acidity : The –OH group in 4-hydroxybenzoic acid (pKa ~4.5) is more acidic than the hydroxyphenylmethyl substituent due to resonance stabilization of the deprotonated form. In contrast, the methoxycarbonyl group in 4-(methoxycarbonyl)benzoic acid acts as an electron-withdrawing group, further acidifying the benzoic acid moiety .

Physicochemical Properties

Property 4-Hydroxybenzoic Acid This compound (Estimated) 4-(Methoxycarbonyl)benzoic Acid
Melting Point (°C) 215–217 Likely >200 (due to bulky substituent) 140–145
Solubility in Water Moderate (1–10 g/L) Low (<1 g/L) Low (ester group reduces polarity)
LogP (Octanol-Water Partition) ~1.2 ~2.5–3.0 ~1.8
Stability Stable under ambient conditions Susceptible to oxidation of benzylic –OH Hydrolyzes under acidic/basic conditions

Key Differences :

  • The hydroxyphenylmethyl group significantly increases hydrophobicity (higher LogP) compared to 4-hydroxybenzoic acid.
  • Phosphorylated derivatives exhibit unique stability due to hydrogen-bonding networks (e.g., O–H⋯O interactions in crystal structures) .

Q & A

Q. What are the primary synthetic routes for 4-[Hydroxy(phenyl)methyl]benzoic acid, and how do they differ in methodology?

The synthesis of this compound typically involves Friedel-Crafts alkylation or enzymatic pathways. In the Friedel-Crafts approach, benzoic acid derivatives are reacted with benzyl alcohol in the presence of Lewis acids (e.g., AlCl₃) under anhydrous conditions, requiring precise temperature control (70–90°C) to avoid side reactions like over-alkylation . Enzymatic methods, such as lipase-catalyzed esterification, offer greener alternatives with higher stereoselectivity but require optimization of pH (6–8), solvent systems (e.g., tert-butanol), and enzyme immobilization techniques to enhance yield (>80%) . Comparative studies highlight trade-offs: chemical synthesis achieves higher throughput, while enzymatic routes reduce environmental toxicity.

Q. Which spectroscopic and computational techniques are most effective for characterizing this compound?

  • NMR Spectroscopy : ¹H and ¹³C NMR are critical for confirming the phenolic hydroxyl (δ 9.8–10.2 ppm) and benzyl proton (δ 4.8–5.2 ppm) positions. Solvent choice (e.g., DMSO-d₆) minimizes peak broadening .
  • FT-IR : Identifies key functional groups, including the carboxylic acid O–H stretch (2500–3000 cm⁻¹) and aromatic C=C bonds (1450–1600 cm⁻¹) .
  • DFT Calculations : Density Functional Theory (DFT) using hybrid functionals (e.g., B3LYP) predicts electronic properties and validates experimental data, such as HOMO-LUMO gaps (~4.5 eV) and Mulliken charges on the hydroxyl group .

Q. How can computational modeling (e.g., DFT) guide the design of experiments for this compound?

DFT simulations optimize reaction pathways by calculating activation energies for intermediates. For example, modeling the electrophilic substitution in Friedel-Crafts reactions identifies transition states and predicts regioselectivity. Basis sets (e.g., 6-31G*) and solvent continuum models (e.g., PCM) improve accuracy for solvated systems . These insights reduce trial-and-error in lab settings, particularly in tuning catalysts or solvent polarity.

Advanced Research Questions

Q. How can enzymatic synthesis of this compound be optimized for scalability?

Key parameters include:

  • Enzyme Selection : Immobilized Candida antarctica lipase B (CAL-B) shows >90% retention of activity after 10 cycles in non-polar solvents .
  • Solvent Engineering : Use of ionic liquids (e.g., [BMIM][PF₆]) enhances substrate solubility and enzyme stability at 50°C .
  • Process Design : Continuous-flow reactors with packed-bed enzyme columns improve yield (85–92%) and reduce reaction time (2–4 hours vs. 24 hours batch) .

Q. How should researchers resolve contradictions in spectroscopic data (e.g., NMR shifts) across studies?

Discrepancies often arise from solvent effects, pH, or impurities. For example, phenolic O–H peaks may split in polar aprotic solvents due to hydrogen bonding. To mitigate:

  • Standardize solvent systems (e.g., CDCl₃ vs. DMSO-d₆) .
  • Use spiking experiments with authentic standards to confirm peak assignments.
  • Cross-validate with high-resolution mass spectrometry (HRMS) to rule out isotopic interference .

Q. What experimental designs are recommended to assess the compound’s stability under varying pH and temperature?

  • Accelerated Stability Studies : Incubate samples at 25–60°C and pH 2–10, monitoring degradation via HPLC. Activation energy (Eₐ) calculations using the Arrhenius equation predict shelf life .
  • Light Exposure Tests : UV-Vis spectroscopy tracks photodegradation kinetics, revealing susceptibility to λ > 300 nm .
  • Grouping/Read-Across : Compare degradation pathways with structurally similar benzoic acid derivatives to infer stability mechanisms .

Q. How can biological activity (e.g., enzyme inhibition) be systematically evaluated?

  • In Silico Docking : Use AutoDock Vina to screen against target enzymes (e.g., cyclooxygenase-2), prioritizing binding affinities (ΔG < −7 kcal/mol) .
  • In Vitro Assays : Measure IC₅₀ values via fluorescence-based inhibition assays (e.g., COX-2 inhibition at 10–100 μM concentrations) .
  • Metabolomic Profiling : LC-MS/MS identifies metabolites in cell cultures, linking structural modifications to activity changes .

Q. What methodologies quantify the environmental impact of this compound in lab waste?

  • Ecotoxicity Screening : Use Daphnia magna acute toxicity tests (48-hr LC₅₀) and algal growth inhibition assays (72-hr EC₅₀) .
  • Degradation Studies : Advanced oxidation processes (e.g., Fenton’s reagent) measure mineralization efficiency (TOC removal >70%) .
  • Regulatory Compliance : Align disposal protocols with EPA guidelines (40 CFR 261) and TSCA inventory exemptions for research-scale quantities .

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